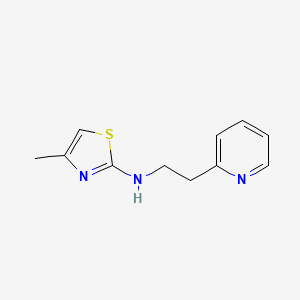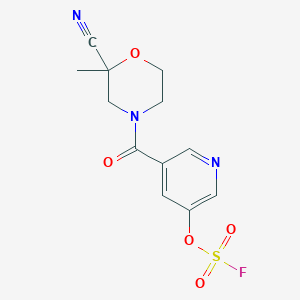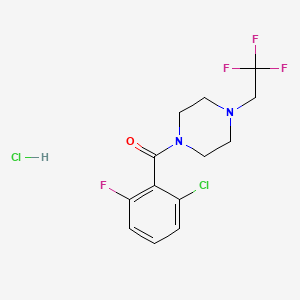![molecular formula C26H23N5O5 B2531609 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1242950-06-6](/img/structure/B2531609.png)
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide" is a derivative of the [1,2,4]triazolo[4,3-a]quinazolinone family. This class of compounds is known for its heterocyclic structure, which often imparts a range of biological activities. The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the synthesis and characterization of related compounds.
Synthesis Analysis
The synthesis of related compounds, such as the 2-(methylthio)benzo[g][1,2,4]triazolo[1,5-a]quinazolin-5(4H)-one, involves the use of dimethyl N-cyanoimidodithiocarbonate and 3-hydrazinyl-2-naphthoic acid as building blocks . Similarly, the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones is achieved through the cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors . These methods suggest that the synthesis of the compound would likely involve a cyclization step and the use of hydrazine derivatives, potentially followed by acylation to introduce the N-(3,4-dimethoxyphenyl)acetamide moiety.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinazolinone derivatives is characterized by a fused triazole and quinazolinone ring system. The presence of substituents such as the benzyl and dimethoxyphenyl groups in the compound of interest would influence its electronic and steric properties, potentially affecting its biological activity. The characterization of similar compounds is typically confirmed by NMR, IR, and HREI-MS analyses .
Chemical Reactions Analysis
The chemical reactivity of [1,2,4]triazolo[4,3-a]quinazolinone derivatives can be diverse, depending on the substituents present on the core structure. The inherent lactam group in these molecules can undergo chemical transformations to yield a variety of heterocyclic derivatives . The compound may also participate in reactions typical of amides and ethers, given its acetamide and dimethoxyphenyl groups.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound would exhibit properties consistent with its structural class. These might include moderate solubility in organic solvents, stability under standard conditions, and a solid-state at room temperature. The presence of the dimethoxyphenyl group could also confer additional stability to the compound due to the electron-donating effects of the methoxy groups.
Aplicaciones Científicas De Investigación
H1-Antihistaminic Agents : Research conducted by Alagarsamy et al. (2007) focused on the synthesis of 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, a class closely related to your compound of interest. These compounds showed significant H1-antihistaminic activity, suggesting potential applications in treating allergies (Alagarsamy, Solomon, & Murugan, 2007).
Antitumor Activity : A study by Al-Suwaidan et al. (2016) reported the synthesis of 3-benzyl-4(3H)quinazolinone analogues, which demonstrated significant in vitro antitumor activity. This suggests a potential application in cancer research and treatment (Al-Suwaidan et al., 2016).
Synthetic Methodology : The research by Al-Salahi et al. (2014) and El‐Hiti (1997) focused on the synthesis of novel derivatives within this compound class. These studies contribute to the understanding of synthetic methodologies for this class of compounds, which is crucial for their potential pharmaceutical applications (Al-Salahi, Marzouk, Ghabbour, & Kun, 2014) (El‐Hiti, 1997).
Inotropic Activity : Zhang et al. (2008) explored the synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, showing promising inotropic activity. This indicates potential use in cardiovascular therapies (Zhang, Cui, Hong, Quan, & Piao, 2008).
Benzodiazepine Binding Activity : Francis et al. (1991) studied a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones for their binding activity to benzodiazepine receptors. These findings could have implications in the development of anxiolytic or sedative drugs (Francis et al., 1991).
Antihypertensive Activity : Another study by Alagarsamy & Pathak (2007) synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, demonstrating significant antihypertensive activity. This suggests potential use in managing high blood pressure (Alagarsamy & Pathak, 2007).
Propiedades
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c1-35-21-13-12-18(14-22(21)36-2)27-23(32)16-30-26(34)31-20-11-7-6-10-19(20)24(33)29(25(31)28-30)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVZQSRUTFBAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)


![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)
![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)

![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)
![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2531549.png)